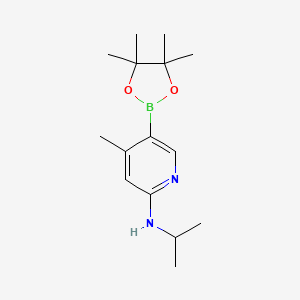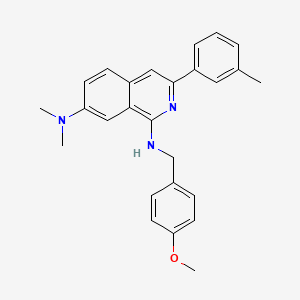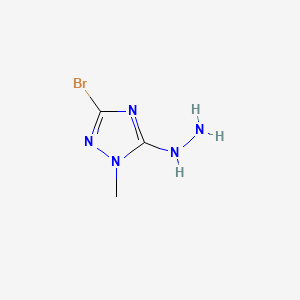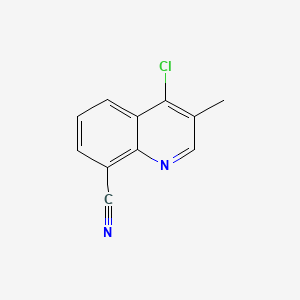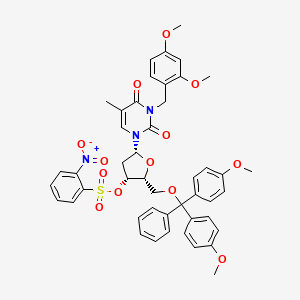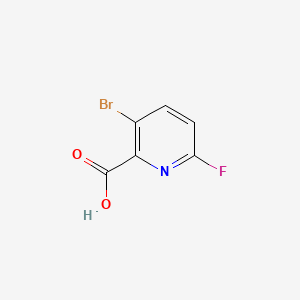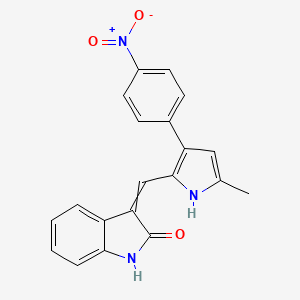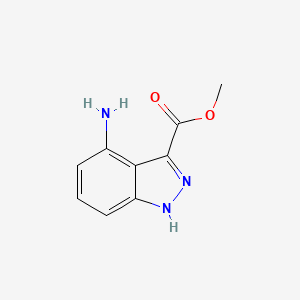
Methyl-4-Amino-1H-Indazol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-amino-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 and is typically sold in solid form . The IUPAC name for this compound is “methyl 4-amino-1H-indazole-3-carboxylate” and its InChI code is "1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12)" .
Molecular Structure Analysis
The molecular structure of “methyl 4-amino-1H-indazole-3-carboxylate” consists of a methyl group (CH3) attached to an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The carboxylate group (COO-) is attached to the 3-position of the indazole ring, and the amino group (NH2) is attached to the 4-position .Physical and Chemical Properties Analysis
“Methyl 4-amino-1H-indazole-3-carboxylate” is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Indazol-Derivate wurden für ihr Potenzial in der Krebsbehandlung erkannt. Verbindungen mit einer Indazol-Grundstruktur haben gezeigt, dass sie das Zellwachstum in verschiedenen Krebszelllinien, einschließlich Darmkrebs und Melanom, hemmen. Das Vorhandensein einer Aminogruppe, wie in “Methyl-4-Amino-1H-Indazol-3-carboxylat”, könnte diese Aktivität aufgrund ihrer Fähigkeit, als Scharnier-Bindungsfragment in Kinase-Inhibitoren zu wirken, möglicherweise verstärken .
Antihypertensive Eigenschaften
Indazole sind auch für ihre antihypertensiven Wirkungen bekannt. Während spezifische Daten zu “this compound” nicht verfügbar sind, legt sein Indazol-Kern eine potenzielle Verwendung bei der Behandlung von Bluthochdruck durch verschiedene Mechanismen nahe .
Antidepressive Wirkungen
Der Indazol-Teil ist Bestandteil mehrerer Antidepressiva. Sein strukturelles Motiv ist geeignet, die Blut-Hirn-Schranke zu überwinden, was “this compound” zu einem Kandidaten für weitere Forschung auf diesem Gebiet machen könnte .
Anti-inflammatorische Anwendungen
Indazole wurden wegen ihrer entzündungshemmenden Eigenschaften eingesetzt. Die Aminogruppe in “this compound” könnte zu solchen Wirkungen beitragen, obwohl spezifische Studien erforderlich wären, um diese Anwendung zu bestätigen .
Antibakterielle Aktivität
Das strukturelle Grundgerüst von Indazolen eignet sich für die antibakterielle Aktivität. Untersuchungen an ähnlichen Verbindungen haben eine Wirksamkeit gegen eine Reihe von Bakterienstämmen gezeigt, was auf mögliche Anwendungen von “this compound” in diesem Bereich hindeutet .
Enzymhemmung
Indazol-Derivate fungieren häufig als Enzymhemmer, die bestimmte Stoffwechselwege in Zellen angreifen. Die Methyl- und Aminogruppen, die in “this compound” vorhanden sind, können einzigartige Wechselwirkungen mit Enzymen bieten, was zu potenziellen therapeutischen Anwendungen führt .
Safety and Hazards
Wirkmechanismus
Mode of Action
Indazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a variety of biochemical pathways, but the specific pathways and their downstream effects for this compound remain to be elucidated.
Result of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that this compound may have similar effects
Eigenschaften
IUPAC Name |
methyl 4-amino-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRBUYRORKISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC(=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360946-93-5 |
Source


|
| Record name | methyl 4-amino-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)
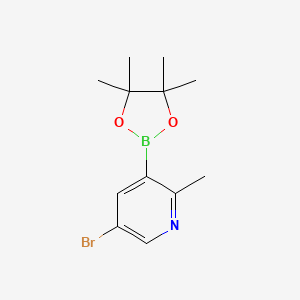

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)
